molecular formula C16H13N3 B1303713 2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile CAS No. 771567-64-7

2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile

Cat. No. B1303713
CAS RN: 771567-64-7
M. Wt: 247.29 g/mol
InChI Key: SQSNNYNMFMHDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile” is a chemical compound that has been studied for various applications . It is a heterocyclic ensemble consisting of pyridine, pyrazole, and pyrrole ring consecutively connected .


Synthesis Analysis

The compound can be synthesized via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of the compound on monoclonal antibody production .


Molecular Structure Analysis

The molecular structure of the compound has been thoroughly characterized in various studies . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .


Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .


Physical And Chemical Properties Analysis

The compound is a white to light yellow crystalline solid . It can dissolve in many organic solvents (such as alcohol, ether, and chlorinated hydrocarbons), but its solubility in water is relatively low .

Scientific Research Applications

Synthesis and Characterisation

Researchers have developed methods for synthesizing derivatives of this compound, demonstrating their potential in creating novel materials and bioactive molecules. For instance, Abdel-Zaher A. Elassar explored the synthesis of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives, showcasing a range of bioactivities including antibacterial properties (Elassar, 2012). Similarly, M. Y. Belikov et al. developed functionalized analogs of tricyanofuran-containing (TCF) push–pull chromophores, indicating their relevance in photophysical applications (Belikov et al., 2018).

Bioactivity

The bioactivity of these compounds, particularly their antibacterial properties, has been a focus of several studies. The work by Elassar (2012) highlighted above is a prime example of this research direction.

Optoelectronic Applications

The optoelectronic properties of malononitrile derivatives have been studied, with researchers like Belikov et al. (2018) focusing on their potential as novel push–pull chromophores. These compounds exhibit promising applications in the development of materials with unique electronic and photonic properties.

Heterocyclic Chemistry

The versatility of these compounds extends to the synthesis of various heterocyclic derivatives, with potential applications ranging from pharmaceuticals to materials science. F. M. Abdelrazek and N. Metwally's work on novel synthesis methods for N-arylpyrrole, pyrrolo[1,2-a]quinazoline, and pyrrolo[3,4-d]pyridazine derivatives showcases this versatility and the broad interest in exploring these compounds' chemical behavior (Abdelrazek & Metwally, 2009).

Antioxidant and Antitumor Activities

Some derivatives have been evaluated for their antioxidant and antitumor activities, underscoring the potential for these compounds in medicinal chemistry. The study of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives by S. Vartale et al. is an example of research into their potent antioxidant properties (Vartale et al., 2016).

Material Science

The application of these derivatives in materials science, particularly in creating new materials with desirable physical and chemical properties, has been a subject of research. This includes studies on their use in electropolymerization and the development of self-assembled monolayers for improving the properties of polymer layers (Schneider et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzylidene)malononitrile are the enzymes dihydrofolate reductase (DHFR) and enoyl ACP reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a critical cofactor for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

The compound 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzylidene)malononitrile interacts with its targets by binding to the active sites of both DHFR and enoyl ACP reductase . This binding interaction inhibits the activity of these enzymes, leading to disruption in their respective biochemical pathways .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase by 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzylidene)malononitrile affects the nucleotide synthesis and fatty acid synthesis pathways respectively . The downstream effects of this inhibition can lead to disruption in DNA replication and cell membrane synthesis, which can have significant impacts on cellular function and growth .

Result of Action

The molecular and cellular effects of 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzylidene)malononitrile’s action include the inhibition of DHFR and enoyl ACP reductase enzymes, leading to disruption in nucleotide and fatty acid synthesis . This can result in antibacterial and antitubercular properties, as these disruptions can inhibit the growth and proliferation of bacteria and Mycobacterium tuberculosis .

Safety and Hazards

When storing and handling this compound, it should be avoided from contact with oxidizing agents to prevent fire and explosion . Adequate ventilation should be ensured to avoid inhaling its vapor .

Future Directions

The compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSNNYNMFMHDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377346
Record name {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

771567-64-7
Record name {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.